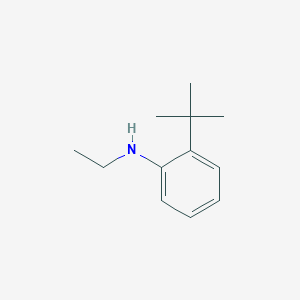

2-tert-butyl-N-ethylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

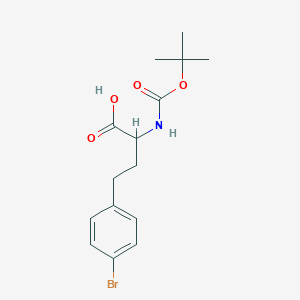

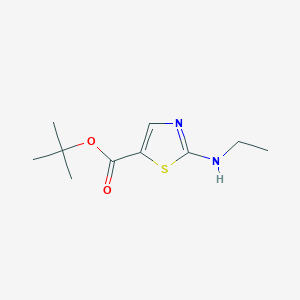

2-tert-butyl-N-ethylaniline is a chemical compound with the CAS Number: 75031-45-7 . It has a molecular weight of 177.29 and is a liquid at room temperature . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N/c1-5-13-11-9-7-6-8-10 (11)12 (2,3)4/h6-9,13H,5H2,1-4H3 . This code provides a specific textual identifier for the compound’s molecular structure.科学的研究の応用

Fluorescent Chemosensors

2-tert-butyl-N-ethylaniline derivatives have been synthesized and characterized for their application as fluorescent chemosensors. A specific compound, synthesized under mild conditions, has been reported to act as a dual sensor for Zn2+ and Al3+ ions in a methanol/water mixture, exhibiting a significant increase in fluorescence intensity upon the addition of these ions. This behavior underscores the compound's potential in detecting and quantifying metal ions in environmental and biological samples, contributing to fields such as environmental monitoring and diagnostic assays (Roy et al., 2019).

Biotransformation and Kinetics

Research has also focused on the biotransformation and kinetics of excretion of related compounds, such as ethyl tert-butyl ether (ETBE), in rats and humans. Understanding the metabolic pathways and excretion kinetics of these compounds is crucial for assessing their toxicological profiles and environmental fate. Studies have shown that ETBE and its metabolites are rapidly excreted by both species, indicating similar biotransformation processes in rats and humans. This information is vital for risk assessment and management of exposure to these compounds in occupational and environmental settings (Amberg et al., 1999).

Toxicokinetics

Investigations into the toxicokinetics of ETBE have revealed insights into its uptake, disposition, and potential health impacts. Exposure studies in humans have shown that ETBE is absorbed and excreted in a manner that suggests its kinetic profile can be described by multiple phases in blood and urine. Such studies are fundamental for establishing safe exposure levels and understanding the potential acute and chronic effects of exposure to ETBE and related compounds (Nihlen et al., 1998).

Environmental Degradation Pathways

The environmental degradation of alkyl tert-butyl ethers, such as ETBE, has been studied, revealing novel cobalamin-dependent mutase pathways for the degradation of intermediate compounds like 2-hydroxyisobutyrate. Understanding these microbial degradation pathways is crucial for developing bioremediation strategies to address contamination from fuel oxygenates in soil and water systems (Rohwerder et al., 2006).

Acute Exposure Effects

Research has also been conducted on the acute effects of ETBE exposure in humans, assessing irritative symptoms, discomfort, and central nervous system effects. Such studies contribute to the comprehensive health risk assessment of ETBE and similar compounds, informing regulatory standards and protective measures for workers and the general population exposed to these chemicals (Nihlen et al., 1998).

Safety and Hazards

The safety information for 2-tert-butyl-N-ethylaniline includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

Amines, which 2-tert-butyl-n-ethylaniline is a type of, are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the structure of the amine and the biological system in which it is present.

Mode of Action

This can result in changes to the structure and function of the target molecule, potentially altering its activity .

Biochemical Pathways

Amines are involved in a wide range of biochemical processes, including the synthesis of proteins, neurotransmitters, and other key biological molecules .

Pharmacokinetics

They can be metabolized by various enzymes, including those in the liver, and excreted in the urine .

Result of Action

Amines can have a wide range of effects, depending on their specific targets and the biological system in which they are present .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature .

特性

IUPAC Name |

2-tert-butyl-N-ethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-5-13-11-9-7-6-8-10(11)12(2,3)4/h6-9,13H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEJLRPCIUMIBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

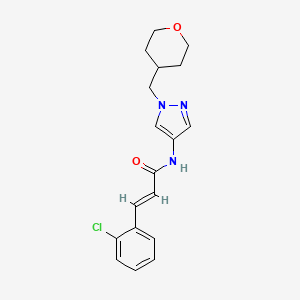

![Ethyl 6-[[4-(hydroxymethyl)triazol-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2858932.png)

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2858936.png)

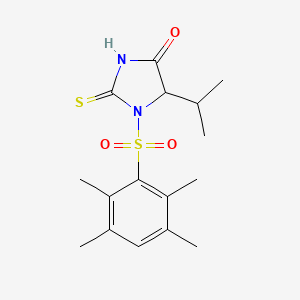

![4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2858938.png)

![5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2858947.png)

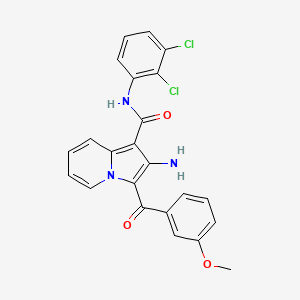

![N-(3,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2858951.png)